molecular formula C7H8ClF3N2O B1487103 (4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride CAS No. 2231675-51-5

(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride

Cat. No. B1487103
CAS RN: 2231675-51-5
M. Wt: 228.6 g/mol
InChI Key: CJCPRWSKLZHPGG-UHFFFAOYSA-N
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Description

“(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2231673-38-2 . It has a molecular weight of 228.6 and its IUPAC name is (4-(difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F3N2O.ClH/c8-6-4(3-11)12-2-1-5(6)13-7(9)10;/h1-2,7H,3,11H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Biased Agonism for Serotonin Receptors

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which share structural similarities with “(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride”, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds have shown high selectivity and affinity for 5-HT1A receptors over other serotonin receptors and demonstrated robust antidepressant-like activity in preliminary in vivo studies, suggesting their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).

Advancements in Drug Discovery

The shift towards discovering functional selective or biased agonists at the 5-HT1A receptor site underscores a strategic pivot in drug development aimed at minimizing side effects while maximizing therapeutic benefits. This approach has led to the identification of compounds like NLX-101, which exhibits potent, rapid-acting, and sustained antidepressant-like and procognitive properties in animal models. This trajectory of research underscores the significance of structural and functional specificity in the development of new therapeutic agents (Sniecikowska, Newman-Tancredi, & Kołaczkowski, 2019).

Chemical Synthesis and Evaluation

Research into similar chemical structures includes the synthesis of novel azetidine derivatives, such as (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, which was evaluated for antibacterial and antifungal activity. Although this research focuses on a different chemical compound, it highlights the broader interest in pyridinyl derivatives for various biological activities, which could extend to the scientific applications of “(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride” in areas beyond its potential as a biased agonist (Rao, Prasad, & Rao, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(difluoromethoxy)-5-fluoropyridin-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c8-5-3-12-4(2-11)1-6(5)13-7(9)10;/h1,3,7H,2,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCPRWSKLZHPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1OC(F)F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride
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(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride
Reactant of Route 4
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride
Reactant of Route 6
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride

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